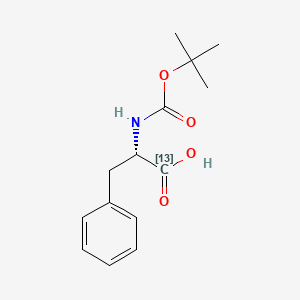
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene
概要
説明
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the molecular formula C13H18. It is a derivative of naphthalene, characterized by the presence of three methyl groups at positions 2, 2, and 6 on the tetrahydronaphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 2,2,6-trimethylnaphthalene. The process typically involves the use of nickel or palladium catalysts under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic naphthalene ring into a partially saturated tetrahydronaphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of the starting materials.
化学反応の分析
Types of Reactions
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of halogenated or other functionalized derivatives.
科学的研究の応用
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a hydrogen-donor solvent in various industrial processes.
作用機序
The mechanism of action of 2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor, facilitating reduction reactions in various chemical processes. Its unique structure allows it to participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a solvent and intermediate.
2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another trimethyl derivative with similar chemical properties.
Decahydronaphthalene (Decalin): A fully hydrogenated derivative of naphthalene, used as a solvent and in various industrial applications.
Uniqueness
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and applications, differentiating it from other similar compounds.
特性
IUPAC Name |
3,3,7-trimethyl-2,4-dihydro-1H-naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-10-4-5-12-9-13(2,3)7-6-11(12)8-10/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRHHONBTFDYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(CC2)(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693023 | |
| Record name | 2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84607-57-8 | |
| Record name | 2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B3331488.png)

![2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B3331504.png)
![(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3331508.png)
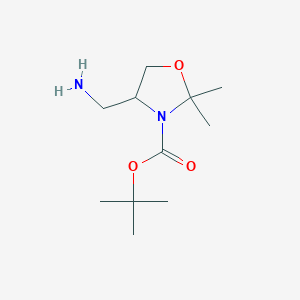
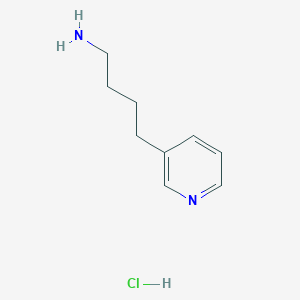
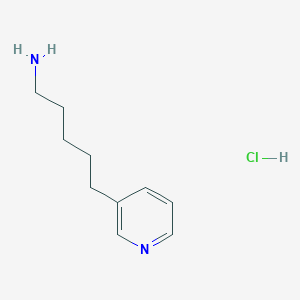
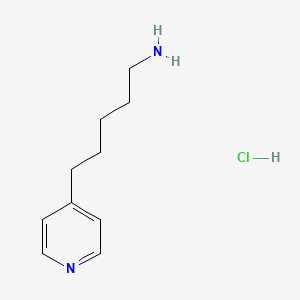

![4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3331549.png)


![(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine](/img/structure/B3331575.png)
